

Application Notes & Protocols: Comprehensive Analytical Characterization of Piperidine-4-Carboxamide

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Compound of Interest

Compound Name:	4-(Ethylamino)piperidine-4-carboxamide dihydrochloride
CAS No.:	1394041-12-3
Cat. No.:	B1378266

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Abstract: This document provides a comprehensive guide to the analytical methods for the characterization of piperidine-4-carboxamide, a crucial building block in modern medicinal chemistry. The piperidine scaffold is a privileged structure found in numerous pharmaceuticals, and robust analytical characterization is paramount for ensuring quality, safety, and efficacy in drug development.[1][2] This guide moves beyond mere procedural lists, offering in-depth protocols and the scientific rationale behind methodological choices. It is intended for researchers, analytical scientists, and drug development professionals who require a self-validating framework for the complete analysis of piperidine-4-carboxamide and its derivatives.

Introduction: The Significance of Piperidine-4-Carboxamide

The piperidine ring is a saturated heterocycle that is a cornerstone of many successful therapeutic agents due to its favorable physicochemical properties, including high aqueous solubility and metabolic stability.[3] Piperidine-4-carboxamide, in particular, serves as a

versatile synthon, providing a key point for molecular elaboration. Its rigorous characterization is a non-negotiable step in the quality control pipeline, essential for confirming identity, quantifying purity, identifying impurities, and understanding physicochemical properties. This guide details an integrated analytical workflow employing chromatographic, spectroscopic, and thermal techniques to build a complete analytical profile of the molecule.

Physicochemical Properties of Piperidine-4-Carboxamide

A foundational understanding of the molecule's basic properties is the first step in any analytical endeavor.

Property	Value	Source
IUPAC Name	piperidine-4-carboxamide	[4]
Synonyms	Isonipecotamide, 4-Carbamoylpiperidine	[4][5]
CAS Number	39546-32-2	[4]
Molecular Formula	C ₆ H ₁₂ N ₂ O	[4]
Molecular Weight	128.17 g/mol	[4]
Monoisotopic Mass	128.094963011 Da	[4]
Topological Polar Surface Area	55.1 Å ²	[4]

Chromatographic Methods: Purity and Impurity Profiling

Chromatography is the gold standard for separating and quantifying the target analyte from synthesis-related impurities, starting materials, and degradation products.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reverse-phase HPLC (RP-HPLC) is the primary method for determining the purity of piperidine-4-carboxamide. The separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase and a polar mobile phase.

Causality Behind Experimental Choices:

- **Stationary Phase:** A C18 (octadecylsilane) column is selected as the industry-standard starting point for small polar molecules. Its hydrophobic nature provides effective retention and separation.
- **Mobile Phase:** A gradient of water and acetonitrile allows for the elution of compounds with a wide range of polarities. The addition of an acid like trifluoroacetic acid (TFA) or formic acid is critical. It protonates the basic piperidine nitrogen, preventing peak tailing by minimizing interactions with residual silanols on the silica support and ensuring a consistent ionic state for sharp, symmetrical peaks.[\[6\]](#)
- **Detector:** A UV-VIS detector is suitable as the amide chromophore exhibits absorbance at lower UV wavelengths (e.g., 210 nm).

Protocol 1: RP-HPLC Purity Analysis

- **System Preparation:**
 - **HPLC System:** Agilent 1260/1290 Infinity II or equivalent, equipped with a UV-VIS detector.[\[6\]](#)
 - **Column:** Gemini C18, 5 μ m, 250 x 4.6 mm, or equivalent.
 - **Mobile Phase A:** 0.1% Trifluoroacetic Acid (TFA) in Water.
 - **Mobile Phase B:** 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (MeCN).
 - **System Equilibration:** Purge the system and equilibrate the column with 95% Mobile Phase A / 5% Mobile Phase B for at least 30 minutes at the initial flow rate.
- **Sample and Standard Preparation:**

- Standard Solution: Accurately weigh ~10 mg of piperidine-4-carboxamide reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile (diluent). This yields a concentration of ~1 mg/mL.
- Sample Solution: Prepare the sample to be tested at the same concentration (~1 mg/mL) using the same diluent.
- Chromatographic Conditions:

Parameter	Setting
Flow Rate	1.0 mL/min
Injection Volume	10 µL
Column Temp.	30 °C
Detection λ	210 nm
Gradient	0-20 min: 5% to 95% B20-25 min: 95% B25-26 min: 95% to 5% B26-30 min: 5% B (re-equilibration)

- Data Analysis:
 - Integrate all peaks in the chromatogram.
 - Calculate the purity of piperidine-4-carboxamide using the area percent method:
 - % Purity = (Area of Main Peak / Total Area of All Peaks) x 100
 - System suitability is confirmed by ensuring the reference standard peak exhibits a tailing factor between 0.9 and 1.5 and theoretical plates >2000.

Gas Chromatography (GC) for Residual Piperidine Analysis

Residual piperidine, a potential starting material, is a volatile and potentially toxic impurity that must be controlled. Headspace Gas Chromatography with a Flame Ionization Detector (GC-

FID) is the ideal technique for this analysis.

Causality Behind Experimental Choices:

- **Headspace Sampling:** This technique physically separates the volatile piperidine from the non-volatile piperidine-4-carboxamide matrix, preventing contamination of the GC system.
- **Alkaline Sample Treatment:** The sample is dissolved in an alkaline solution (e.g., NaOH) to deprotonate the piperidine hydrochloride salt (if present) to its more volatile free base form, maximizing its concentration in the headspace for higher sensitivity.[7]
- **Detector:** A Flame Ionization Detector (FID) is used due to its excellent sensitivity for hydrocarbons and organic molecules like piperidine.[7]

Protocol 2: Headspace GC-FID for Piperidine Impurity

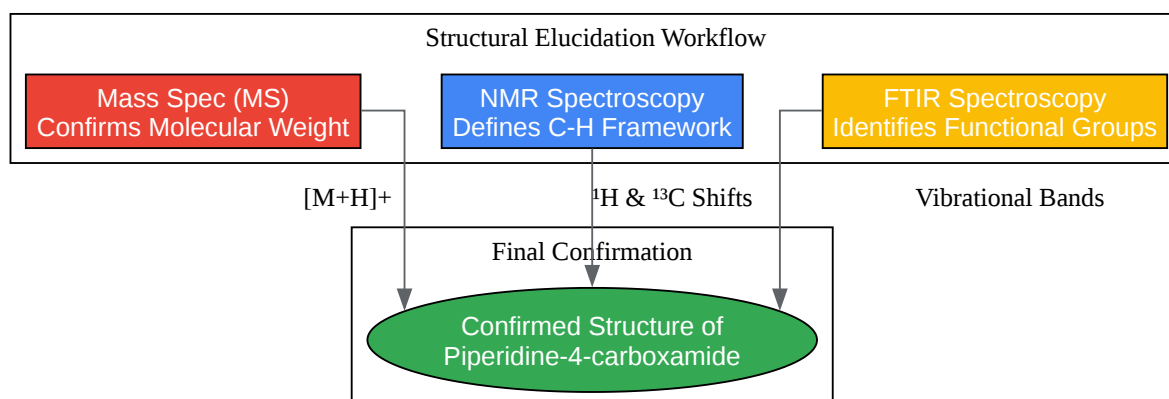
- **System Preparation:**
 - **GC System:** Agilent GC with a headspace autosampler and FID detector.
 - **Column:** DB-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.53 mm x 1.50 μm . [7]
 - **Carrier Gas:** High-purity nitrogen or helium.
- **Sample and Standard Preparation:**
 - **Standard Stock Solution:** Prepare a stock solution of piperidine in a suitable solvent (e.g., 50% DMSO) at ~5 mg/mL.
 - **Working Standard:** Dilute the stock solution with 1M NaOH in a 10 mL headspace vial to a final concentration of ~50 $\mu\text{g/mL}$. This corresponds to the specification limit (e.g., 0.05% w/w) based on the sample weight.
 - **Sample Preparation:** Accurately weigh ~150 mg of piperidine-4-carboxamide into a 10 mL headspace vial. Add 3 mL of 1M NaOH solution and immediately seal the vial.[7]
- **Instrumental Conditions:**

Parameter	Headspace	GC
Vial Temp.	80 °C	Injector Temp.
Vial Equilibration Time	30 min	Split Ratio
Loop Temp.	90 °C	Oven Program
Transfer Line Temp.	100 °C	Detector (FID) Temp.
Carrier Gas Flow	5.0 mL/min	

- Data Analysis:
 - Compare the peak area of piperidine in the sample chromatogram to the peak area in the standard chromatogram to quantify the amount of residual piperidine.

Spectroscopic Methods: Structural Confirmation

Spectroscopic techniques provide orthogonal, definitive confirmation of the molecular structure.



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Caption: Integrated spectroscopic workflow for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides an unambiguous map of the carbon-hydrogen framework.

Protocol 3: ^1H and ^{13}C NMR Analysis

- Sample Preparation: Dissolve 5-10 mg of piperidine-4-carboxamide in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d_6 or CDCl_3) in a standard 5 mm NMR tube.
- Acquisition: Acquire ^1H and $^{13}\text{C}\{^1\text{H}\}$ spectra on a 400 MHz (or higher) spectrometer.
- Data Interpretation:
 - ^1H NMR (DMSO-d_6): Expect signals corresponding to the amide N-H protons (broad singlets, ~6.8-7.2 ppm), the piperidine N-H proton (can be broad), and distinct multiplets for the axial and equatorial protons on the piperidine ring (~1.4-3.0 ppm).[8]
 - ^{13}C NMR (DMSO-d_6): Expect a signal for the carbonyl carbon (C=O) around 175-178 ppm, and signals for the four unique carbons of the piperidine ring between ~25-50 ppm.[8]

Mass Spectrometry (MS)

MS confirms the molecular weight of the compound.

Protocol 4: ESI-MS Analysis

- Sample Preparation: Prepare a dilute solution (~10 $\mu\text{g/mL}$) of the sample in 50:50 acetonitrile:water with 0.1% formic acid.
- Acquisition: Infuse the solution directly into an Electrospray Ionization (ESI) source coupled to a mass analyzer (e.g., Quadrupole or Orbitrap). Acquire data in positive ion mode.
- Data Interpretation: The primary ion observed should be the protonated molecule, $[\text{M}+\text{H}]^+$, at an m/z corresponding to the monoisotopic mass plus a proton.
 - Expected $[\text{M}+\text{H}]^+$ for $\text{C}_6\text{H}_{12}\text{N}_2\text{O}$: 129.1022 (Calculated: 128.0950 + 1.0072)

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and effective method for confirming the presence of key functional groups.[9]

Protocol 5: FTIR Analysis

- **Sample Preparation:** Use either the Attenuated Total Reflectance (ATR) method by placing a small amount of solid powder directly on the crystal, or prepare a KBr pellet.
- **Acquisition:** Collect the spectrum over the range of 4000-400 cm^{-1} .
- **Data Interpretation:**

Functional Group	Vibration Type	Expected Wavenumber (cm^{-1})
Amide & Amine	N-H Stretch	3400 - 3100 (often two bands for primary amide)
Alkane	C-H Stretch	3000 - 2850
Amide	C=O Stretch (Amide I)	~1660
Amide	N-H Bend (Amide II)	~1620

Thermal Analysis: Solid-State Characterization

Thermal methods provide crucial information about the melting behavior, polymorphism, and thermal stability of the compound.[10]

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of its melting point.

Protocol 6: DSC for Melting Point Determination

- **Sample Preparation:** Accurately weigh 2-5 mg of piperidine-4-carboxamide into a standard aluminum DSC pan and seal it.

- Acquisition: Place the pan in the DSC cell alongside an empty reference pan. Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) from ambient temperature to a temperature well above the expected melting point.[11]
- Data Interpretation: The melting point is determined from the onset or peak of the endothermic event on the thermogram. A sharp endotherm is indicative of a pure crystalline substance.

Thermogravimetric Analysis (TGA)

TGA measures changes in mass as a function of temperature, indicating thermal stability and the presence of volatile components like water or residual solvent.

Protocol 7: TGA for Thermal Stability

- Sample Preparation: Weigh 5-10 mg of the sample into a TGA pan.
- Acquisition: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
- Data Interpretation: The TGA curve will show a stable baseline until the onset of decomposition, at which point a significant mass loss will be observed. This onset temperature is a key indicator of the compound's thermal stability.

Conclusion

The suite of analytical methods detailed in this guide provides a robust, multi-faceted framework for the comprehensive characterization of piperidine-4-carboxamide. By integrating chromatographic, spectroscopic, and thermal analyses, scientists can confidently establish the identity, purity, and key physicochemical properties of this important molecule, ensuring its suitability for downstream applications in pharmaceutical research and development. Each protocol is designed to be self-validating, with clear rationales provided to empower the analyst to make informed decisions and troubleshoot effectively.

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